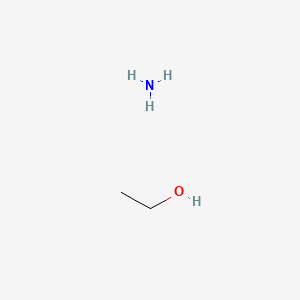
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine typically involves multiple steps, starting with the preparation of the tetrazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine with sodium azide to form 2-(1H-tetrazol-5-yl)pyridine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .
Aplicaciones Científicas De Investigación
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which facilitate binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Propiedades
Fórmula molecular |
C12H10N6O |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
4-[2-(2H-tetrazol-5-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-8-1-3-9(4-2-8)19-10-5-6-14-11(7-10)12-15-17-18-16-12/h1-7H,13H2,(H,15,16,17,18) |
Clave InChI |
URQMJRRHLJBNLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)







![N-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B8360009.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)
![3-[3-Aminobenzyloxy]benzonitrile](/img/structure/B8360021.png)
![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
![[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol](/img/structure/B8360041.png)

